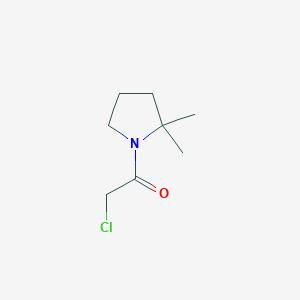

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-8(2)4-3-5-10(8)7(11)6-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFGJOPZTUOENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614759 | |

| Record name | 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919111-20-9 | |

| Record name | 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone typically involves the reaction of 2,2-dimethylpyrrolidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Dimethylpyrrolidine+Chloroacetyl chloride→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The use of automated systems for temperature and pressure control ensures consistent product quality and yield .

化学反应分析

Types of Reactions

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted pyrrolidines with various functional groups.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include alcohols.

科学研究应用

Scientific Research Applications

- Synthetic Chemistry

- Pharmaceutical Research

- Biochemical Studies

- Material Science

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study demonstrated the use of this compound as an intermediate in synthesizing various pyrrolidine derivatives. The derivatives exhibited promising biological activity against specific cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal explored the enzyme inhibition potential of derivatives synthesized from this compound. The study found that certain derivatives effectively inhibited key enzymes involved in metabolic disorders, suggesting potential therapeutic applications.

作用机制

The mechanism of action of 2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways .

相似化合物的比较

Similar Compounds

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a carbonyl group.

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)propane: Similar structure but with a propane chain instead of an ethanone group.

Uniqueness

2-Chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone is unique due to its specific combination of a chloroacetyl group and a 2,2-dimethylpyrrolidine ring.

常见问题

Basic: What synthetic methodologies are effective for preparing 2-chloro-1-(2,2-dimethylpyrrolidin-1-yl)ethanone, and how can purity be optimized?

Answer:

The compound is typically synthesized via acylative alkylation , where 2-chloroacetyl chloride reacts with a substituted amine (e.g., 2,2-dimethylpyrrolidine) under controlled conditions. Key steps include:

- Acylation : Conducted at 0–5°C in a biphasic system (e.g., dichloromethane and aqueous NaOH) to minimize side reactions like hydrolysis .

- Purification : Use HPLC chromatography with reverse-phase columns (C18) to monitor reaction progress and assess purity (>95% recommended). Crystallization from acetone/water mixtures improves yield and purity .

- Characterization : Employ H/C NMR to confirm the carbonyl (δ ~200 ppm) and pyrrolidine ring protons (δ 1.2–3.5 ppm). LC/MS ensures molecular ion consistency .

Advanced: How do reaction conditions (e.g., solvent, base, temperature) influence the stereochemical outcome of analogous 2-chloroethanone derivatives?

Answer:

For structurally similar compounds (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone), solvent polarity and base strength critically affect regioselectivity:

- Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the amine, favoring substitution over elimination .

- Bicarbonate vs. hydroxide bases : Weak bases (e.g., KCO) reduce side reactions (e.g., dehydrohalogenation), while strong bases may accelerate racemization in chiral intermediates .

- Temperature : Reactions at 60°C in acetone improve kinetics but require strict moisture control to prevent hydrolysis .

Advanced: How can contradictory data on optimal pH for biocatalytic reduction of 2-chloroethanone derivatives be resolved?

Answer:

Contradictions arise from enzyme-source variability. For example:

- Acinetobacter sp. ZJPH1806 achieves maximal yield at pH 7.6 (56.2% yield, >99.9% ee), while Acinetobacter sp. SC13874 prefers pH 5.5 .

Resolution strategies :- Buffer screening : Test phosphate (pH 6.0–8.0) and citrate (pH 4.5–6.5) buffers to map activity profiles.

- Ionic strength adjustments : Maintain 0.05–0.2 M phosphate to stabilize enzyme-substrate interactions without denaturation .

- Pre-steady-state kinetics : Use stopped-flow assays to dissect pH effects on substrate binding vs. catalytic turnover .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR : C NMR confirms the ketone (δ ~200–210 ppm) and quaternary carbons in the dimethylpyrrolidine ring (δ ~45–50 ppm). H NMR detects deshielded α-protons (δ ~4.5–5.0 ppm) adjacent to chlorine .

- LC/MS : ESI+ mode detects [M+H] (expected m/z: ~203.6 for CHClNO). Fragmentation patterns (e.g., loss of Cl) validate structure .

- X-ray crystallography : If crystals are obtainable, SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain in the pyrrolidine ring .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations (e.g., B3LYP/6-31G*) model the electrophilic carbonyl carbon’s partial charge () and LUMO energy to predict nucleophile attack sites .

- Molecular dynamics : Simulate solvation effects (e.g., acetone vs. DMF) on transition-state stabilization.

- Hammett correlations : Compare substituent effects (e.g., electron-withdrawing Cl) on reaction rates with analogous compounds .

Advanced: What strategies mitigate toxicity risks during handling, given structural similarities to hazardous analogs?

Answer:

- Containment : Use chemical fume hoods and closed-vessel reactors to prevent inhalation/contact .

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Contaminated clothing must be washed separately .

- Waste disposal : Absorb spills with inert materials (e.g., sand) and store in sealed containers for incineration .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Answer:

- Core modifications : Replace the pyrrolidine ring with azetidine (smaller ring) to enhance metabolic stability .

- Electrophilic tuning : Introduce electron-deficient aryl groups (e.g., 2,4-difluorophenyl) to increase reactivity in SN2 pathways .

- Biological assays : Test HDAC inhibition (via fluorogenic substrates) if hydroxyphenyl analogs show activity .

Table 1: Comparative Yields in Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acetone | 60 | 78 | 98 | |

| DCM | 25 | 65 | 95 | |

| DMF | 90 | 44 | 89 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。